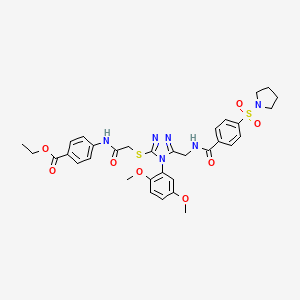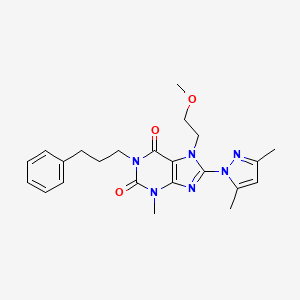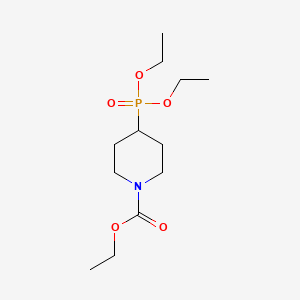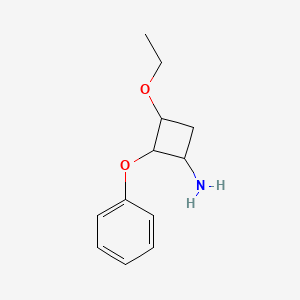
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a chemical compound with the CAS Number: 1956366-39-4 . It has a molecular weight of 227.12 and is typically found in powder form . The IUPAC name for this compound is sodium 2- (5- (trifluoromethyl)pyridin-2-yl)acetate .
Molecular Structure Analysis
The InChI code for Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is 1S/C8H6F3NO2.Na/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1 .Physical And Chemical Properties Analysis
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a powder that is typically stored at room temperature .Scientific Research Applications
Synthesis and Characterization of Organometallic Complexes : Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate has been used in the synthesis and characterization of various organometallic complexes. For instance, the sodium bis(2-pyridylthio)acetate ligand, prepared using 2-mercaptopyridine, dibromoacetic acid, and NaOH, has been synthesized and characterized in organotin(IV) complexes (Benetollo et al., 2005). This illustrates its utility in creating new organometallic structures.
Development of Organic Light-Emitting Diodes (OLEDs) : Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate has been involved in developing efficient OLEDs. For instance, bis-tridentate Iridium(III) phosphors with functional 2-pyrazol-3-yl-6-phenylpyridine chelates have been synthesized, indicating its importance in the field of organic electronics and light-emitting materials (Lin et al., 2016).
Organic Sodium-Ion Batteries : Research has explored using Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate in energy storage, particularly in sodium-ion batteries. For example, disodium pyridine-2,5-dicarboxylate (Na2PDC) has been examined as a potential anode for organic sodium-ion batteries, demonstrating high reversible capacity and excellent cyclability (Padhy et al., 2018).
Phase Change Materials for Energy Storage : Sodium acetate trihydrate, a related compound, has been studied as a novel phase change material for energy storage. Its large thermal capacity and ability to overcome issues like undercooling and phase stratification make it promising for thermal energy storage systems (Wang et al., 2019).
Safety and Hazards
properties
IUPAC Name |
sodium;2-[5-(trifluoromethyl)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2.Na/c9-8(10,11)5-1-2-6(12-4-5)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFJHUQFVDXIBH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1956366-39-4 |
Source


|
| Record name | sodium 2-[5-(trifluoromethyl)pyridin-2-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(E)-N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2674276.png)
![N-(1-cyanocyclobutyl)-N,2,5-trimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2674277.png)

![methyl 5-benzamido-2-[(2Z)-2-[(3,4-dichlorophenyl)methoxyimino]ethyl]-6-oxopyran-3-carboxylate](/img/structure/B2674279.png)

